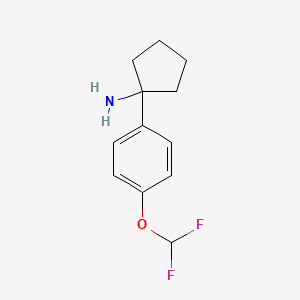

1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine

Description

Properties

CAS No. |

1094218-31-1 |

|---|---|

Molecular Formula |

C12H15F2NO |

Molecular Weight |

227.25 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]cyclopentan-1-amine |

InChI |

InChI=1S/C12H15F2NO/c13-11(14)16-10-5-3-9(4-6-10)12(15)7-1-2-8-12/h3-6,11H,1-2,7-8,15H2 |

InChI Key |

SNMAPNCSJUDMOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)OC(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine typically involves several steps. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to reductive amination to introduce the amine group, resulting in the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and distinctions:

Key Comparative Findings

Electronic and Steric Effects

- Difluoromethoxy (-OCF2H) vs. This may enhance membrane permeability in biological systems but could reduce solubility .

- Cyclopentane vs. Cyclobutane Rings:

The cyclopentane analog (225.24 g/mol) offers reduced ring strain and improved thermodynamic stability relative to the cyclobutane variant (211.21 g/mol). The latter’s smaller ring may confer higher reactivity in synthetic modifications .

Substituent Position and Bioactivity

- This contrasts with the para-difluoromethoxy compound, which maintains a linear geometry for optimal target engagement .

- Alkyl vs. Fluorinated Substituents:

The isopropyl-substituted analog (203.32 g/mol) demonstrates increased hydrophobicity, favoring interactions with lipophilic environments. However, it lacks the polarizability of fluorinated groups, which are critical for dipole-dipole interactions in drug-receptor binding .

Backbone Flexibility

- Cyclopentane vs. Cyclopentane-containing analogs are preferred in drug design for pre-organizing pharmacophores into bioactive conformations .

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation or cyclopentane ring formation followed by functional group introduction. For example:

- Cyclopentane Formation : A cyclopentane precursor is reacted with 4-(difluoromethoxy)phenyl groups via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Amine Introduction : Reductive amination or Gabriel synthesis is commonly used to introduce the amine group. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. Polar aprotic solvents like DMF at 60–80°C improve cyclization efficiency .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended for ≥95% purity .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Key techniques include:

- NMR : H and C NMR confirm the cyclopentane ring (δ 1.5–2.5 ppm for cyclopentane protons) and difluoromethoxy group (δ 4.3–4.7 ppm for OCHF) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 255.15 (CHFNO) .

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

- In Vitro Receptor Binding Assays : Screen for affinity at serotonin (5-HT), dopamine (D), or adrenergic receptors due to structural similarities to known neuromodulators .

- Enzyme Inhibition Studies : Test against monoamine oxidases (MAO-A/B) using fluorometric assays .

- Cell Viability Assays : Evaluate cytotoxicity in HEK-293 or SH-SY5Y cell lines at concentrations ≤100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

- Substituent Modulation : Replace difluoromethoxy with methoxy or trifluoromethoxy to assess electronic effects on receptor binding .

- Ring Size Variation : Compare cyclopentane vs. cyclohexane analogs to determine steric influence on target engagement .

- Stereochemical Impact : Synthesize enantiomers and evaluate potency differences (e.g., (R)- vs. (S)-configurations) using chiral HPLC .

| Modification | Biological Activity (IC) | Receptor Selectivity |

|---|---|---|

| Difluoromethoxy (Parent) | 5-HT: 12 nM | High for 5-HT |

| Trifluoromethoxy | 5-HT: 8 nM | Reduced selectivity |

| Methoxy | 5-HT: 25 nM | MAO-B inhibition dominant |

Q. What computational strategies predict its binding modes with neurological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with 5-HT (PDB ID: 7EKG). The difluoromethoxy group forms hydrophobic contacts with Leu228 and Ser159 .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns; RMSD <2 Å indicates stable ligand-receptor complexes .

- QSAR Modeling : Develop regression models correlating logP and polar surface area (PSA) with blood-brain barrier permeability .

Q. How can contradictory data in pharmacological studies be resolved (e.g., conflicting IC values)?

- Assay Standardization : Validate protocols using positive controls (e.g., clozapine for 5-HT) .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference skews results .

- Cross-Laboratory Replication : Collaborate with independent labs to confirm reproducibility .

Methodological Considerations

Q. What analytical workflows ensure purity and stability during storage?

- Stability Testing : Store at -20°C under argon; monitor degradation via HPLC every 3 months. Degradation products (e.g., oxidized amine) appear as minor peaks at R 6.2 min .

- Forced Degradation Studies : Expose to UV light (254 nm) and acidic/basic conditions (pH 2–12) to identify vulnerable functional groups .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

- Rodent Behavioral Assays : Tail suspension test (antidepressant activity) and elevated plus maze (anxiolytic effects) .

- Dose Optimization : Administer 10–50 mg/kg intraperitoneally; measure plasma half-life (t ≈ 3.5 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.